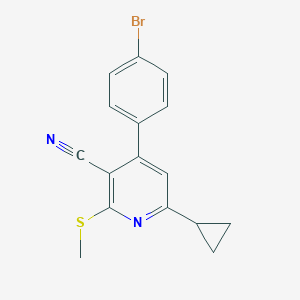
4-(4-Bromophenyl)-6-cyclopropyl-2-methylsulfanylpyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromophenyl)-6-cyclopropyl-2-methylsulfanylpyridine-3-carbonitrile is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a bromophenyl group, a cyclopropyl group, and a methylsulfanyl group attached to a nicotinonitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)-6-cyclopropyl-2-methylsulfanylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(4-Bromophenyl)-6-cyclopropyl-2-methylsulfanylpyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
4-(4-Bromophenyl)-6-cyclopropyl-2-methylsulfanylpyridine-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(4-Bromophenyl)-6-cyclopropyl-2-methylsulfanylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound is used in the synthesis of liquid crystal polymers.
4-(4-Bromophenyl)-thiazol-2-amine derivatives: These compounds are studied for their antimicrobial and anticancer properties.
Uniqueness: 4-(4-Bromophenyl)-6-cyclopropyl-2-methylsulfanylpyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl and methylsulfanyl groups, in particular, contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C16H13BrN2S |
|---|---|
Poids moléculaire |
345.3g/mol |
Nom IUPAC |
4-(4-bromophenyl)-6-cyclopropyl-2-methylsulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C16H13BrN2S/c1-20-16-14(9-18)13(8-15(19-16)11-2-3-11)10-4-6-12(17)7-5-10/h4-8,11H,2-3H2,1H3 |
Clé InChI |
AVDIOIANENKRDG-UHFFFAOYSA-N |
SMILES |
CSC1=C(C(=CC(=N1)C2CC2)C3=CC=C(C=C3)Br)C#N |
SMILES canonique |
CSC1=C(C(=CC(=N1)C2CC2)C3=CC=C(C=C3)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



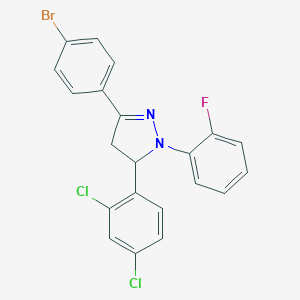
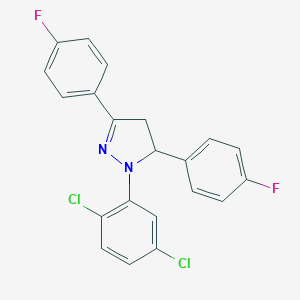

![4-[5-(4-chlorophenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl methyl ether](/img/structure/B390897.png)
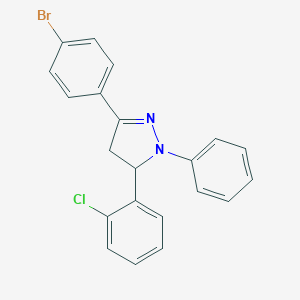
![N-(3-iodobenzylidene)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amine](/img/structure/B390902.png)
![3,5-bis(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B390904.png)
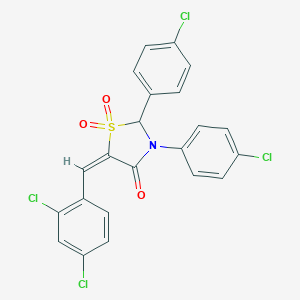
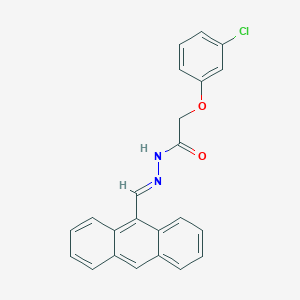

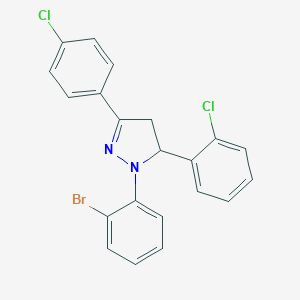
![5-(2-chlorophenyl)-3-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B390894.png)
![3-(4-bromophenyl)-5-(3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B390896.png)
